N-(2-Methoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine
CAS No.: 917906-81-1
Cat. No.: VC16909097
Molecular Formula: C16H17N3OS
Molecular Weight: 299.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917906-81-1 |
|---|---|
| Molecular Formula | C16H17N3OS |
| Molecular Weight | 299.4 g/mol |
| IUPAC Name | N-(2-methoxyphenyl)-6-propan-2-ylthieno[2,3-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C16H17N3OS/c1-10(2)14-8-11-15(17-9-18-16(11)21-14)19-12-6-4-5-7-13(12)20-3/h4-10H,1-3H3,(H,17,18,19) |
| Standard InChI Key | KXINGFOHTQIEIJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3OC |
Introduction
Structural and Physicochemical Properties
The compound’s structure combines a planar thieno[2,3-d]pyrimidine core with two distinct substituents: a 2-methoxyphenylamine group at position 4 and an isopropyl moiety at position 6. The thienopyrimidine scaffold itself is a bicyclic system comprising a pyrimidine ring fused to a thiophene ring, conferring aromatic stability and π-π stacking capabilities critical for biomolecular interactions.
Electronic and Steric Effects
The 2-methoxyphenylamine group introduces electron-donating effects via its methoxy (-OCH₃) substituent, which enhances solubility in polar solvents and modulates electronic interactions with target proteins. In contrast, the isopropyl group at position 6 contributes steric bulk and lipophilicity, potentially improving membrane permeability in biological systems. These substituents collectively influence the compound’s bioavailability and binding affinity, as demonstrated in analogous thienopyrimidine derivatives.
Spectroscopic Characterization
Key spectroscopic data for structural confirmation include:
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¹H NMR: A singlet at δ ~3.8 ppm corresponds to the methoxy group, while aromatic protons resonate between δ 6.8–7.5 ppm with splitting patterns indicative of para-substituted phenyl rings.
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¹³C NMR: Signals for the thienopyrimidine carbons appear in the δ 110–160 ppm range, with the isopropyl methyl groups observed near δ 20–25 ppm.
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Mass Spectrometry: ESI+ spectra typically show a molecular ion peak at m/z 299.4 ([M+H]⁺), consistent with the molecular formula C₁₆H₁₇N₃OS.
Synthetic Pathways and Optimization
The synthesis of N-(2-Methoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine involves multi-step reactions, often leveraging microwave-assisted techniques to enhance efficiency.
Key Synthetic Steps
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Gewald Reaction: Formation of the thiophene-pyran intermediate via condensation of pyranone, malononitrile, and sulfur.
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Dimroth Rearrangement: Microwave-assisted reaction with 2-methoxyaniline under acidic conditions to install the phenylamine group.
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Functionalization: Introduction of the isopropyl group via alkylation or Suzuki-Miyaura coupling, depending on precursor availability.
Reaction Optimization
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Microwave Irradiation: Reduces reaction times from hours to minutes (e.g., 70°C, 200 W, 10 minutes for imidamide formation).
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Solvent Systems: Polar aprotic solvents like DMF or acetic acid improve yields in cyclization steps.
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Catalysts: Acidic conditions (e.g., HCl) accelerate nucleophilic substitution during aryl amine coupling.
Biological Activity and Mechanistic Insights
Thienopyrimidine derivatives are renowned for their kinase-inhibitory properties, and this compound exhibits analogous potential, though specific data remain preliminary.
| Derivative | Substituents | IC₅₀ (MDA-MB-231) |
|---|---|---|
| 4-Chlorophenyl analog | 4-Cl, 6-CF₃ | 1.2 µM |
| Isoxazole derivative | 4-Cl, isoxazole at C6 | 0.8 µM |
While the target compound’s exact IC₅₀ values are unreported, its structural similarity to active analogs suggests comparable mechanisms, likely involving EGFR or PI3K inhibition.
Neuroprotective and Antiviral Activity
Emerging studies implicate thienopyrimidines in modulating neuroinflammatory pathways and viral replication cycles. The methoxy group’s electron-donating effects may enhance interactions with viral proteases or neuroprotective receptors, though further validation is required.
Comparative Analysis with Structural Analogs
Substituent positioning profoundly impacts biological activity:
| Position | Substituent | Effect on Activity |
|---|---|---|
| C4 | 2-Methoxyphenyl | ↑ Solubility, moderate activity |
| C6 | Isopropyl | ↑ Lipophilicity, variable uptake |
| C2 | Electron-withdrawing | ↑ Kinase affinity, ↓ solubility |
For instance, nitro or sulfonyl groups at C2 enhance kinase inhibition but compromise bioavailability, whereas alkyl groups like isopropyl balance permeability and target engagement.
Challenges and Future Directions
Synthetic Challenges
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Purification: Chromatographic separation is often necessary due to byproduct formation during cyclization.
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Scalability: Microwave methods require adaptation for industrial-scale production.
Pharmacological Gaps
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Mechanistic Studies: Elucidating precise molecular targets (e.g., kinase isoforms) is critical.
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ADMET Profiling: Data on absorption, distribution, and toxicity are lacking but essential for preclinical development.
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